In Vitro Dopamine Transporter (DAT) Inhibition Potency: 3-Phenylpiperidine vs. GBR 12909
3-Phenylpiperidine acts as a weak dopamine transporter (DAT) inhibitor, with an IC₅₀ of 16,500 nM (16.5 µM) for inhibiting [3H]dopamine uptake in rat striatal synaptosomes [1]. This is in stark contrast to the high-potency DAT inhibitor vanoxerine (GBR 12909), which has a Ki of approximately 1 nM, representing a 16,500-fold difference in potency . This dramatic potency differential is critical for experimental design: 3-phenylpiperidine is not a viable tool for achieving high DAT occupancy; it is a scaffold for building potent inhibitors or a control for weak inhibition.
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 16,500 nM |
| Comparator Or Baseline | Vanoxerine (GBR 12909): Ki ≈ 1 nM |
| Quantified Difference | 16,500-fold lower potency |
| Conditions | Rat striatal synaptosomes, [3H]dopamine uptake assay |
Why This Matters
Procurement for DAT-targeting studies requires a clear understanding of potency: this compound is a low-potency scaffold, not a high-potency tool.
- [1] BindingDB. PrimarySearch_ki: Inhibition of dopamine transporter-mediated [3H]dopamine uptake. BindingDB Entry: BDBM50292446. Available at: http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
